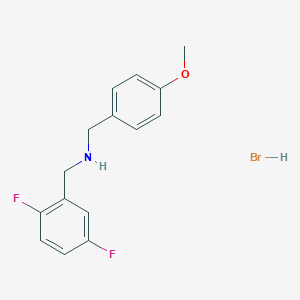

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

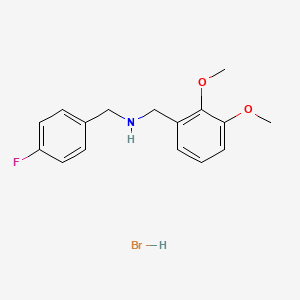

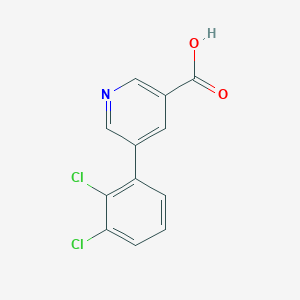

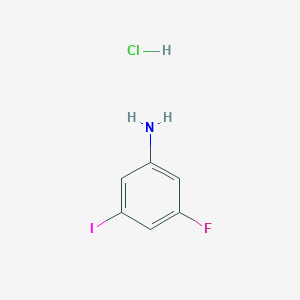

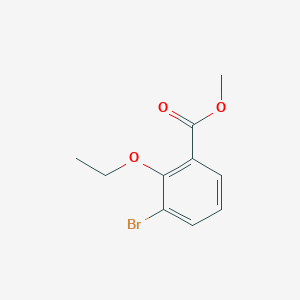

The compound “(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide” is a chemical with the CAS Number: 1609403-69-1 . It has a molecular weight of 344.2 and its IUPAC name is (2,5-difluorophenyl)-N-(4-methoxybenzyl)methanamine hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15F2NO.BrH/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17;/h2-8,18H,9-10H2,1H3;1H . This code provides a detailed representation of the molecule’s structure, including the positions of the fluorine atoms on the benzyl ring and the methoxy group on the other benzyl ring.Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H15F2NO . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用

Adsorption and Removal of Pollutants

Amine-functionalized adsorbents demonstrate significant efficiency in the adsorption and removal of perfluorinated compounds (PFCs) from water and wastewater. The presence of amine groups in adsorbents generally enhances adsorption capacity for PFCs, with interactions such as electrostatic interaction, hydrophobic interaction, and the formation of micelles playing crucial roles. This suggests potential applications for (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide in environmental remediation efforts, particularly in the adsorptive removal of stubborn organic pollutants from aquatic environments (Du et al., 2014).

Chemoprevention and Biomedical Research

Compounds with amine functionalities have been explored for their potential in chemoprevention, indicating that (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide could have applications in the development of therapeutic agents. For instance, amine compounds participate in various biological activities, including antioxidative, anti-inflammatory, and potentially anticancer effects. This aspect of research highlights the compound's relevance in the design and synthesis of bioactive molecules for medical and pharmacological studies (Lai et al., 2015).

Biomolecule Immobilization and Surface Modification

The ability of amine groups to react and form covalent bonds with various chemical groups makes (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide a candidate for surface modification and biomolecule immobilization applications. Such chemical functionalities are crucial in creating chemically reactive surfaces for the immobilization of biomolecules, which is a key process in the development of biosensors, biomedical devices, and tissue engineering scaffolds (Siow et al., 2006).

Antimicrobial and Antifungal Applications

Amines have been recognized for their antimicrobial and antifungal properties, suggesting that (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide could find use in the development of new antimicrobial agents. Research in this area is driven by the need for effective solutions to combat microbial resistance and the development of safer, more effective antimicrobial compounds (Haman et al., 2015).

Safety and Hazards

特性

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO.BrH/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17;/h2-8,18H,9-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWXMAHSEXJMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)F)F.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)